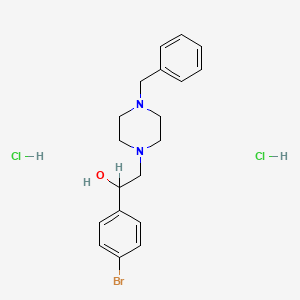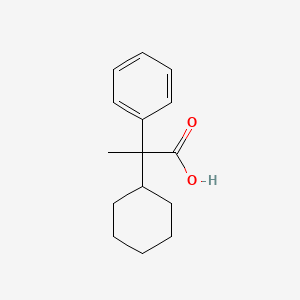
2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride typically involves the reaction of 4-bromobenzaldehyde with 4-benzylpiperazine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the benzyl group.
Reduction: Reduction reactions may target the bromophenyl group or the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
- Oxidation of the piperazine ring may yield N-oxide derivatives.
- Reduction of the bromophenyl group may produce phenyl derivatives.
- Substitution reactions may result in the replacement of the bromine atom with various nucleophiles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)piperazine
- 4-Benzylpiperidine
- 2-(4-Benzylpiperazine-1-yl)ethanol
Uniqueness
2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group and piperazine ring contribute to its reactivity and potential pharmacological activities.
Properties
CAS No. |
156809-94-8 |
|---|---|
Molecular Formula |
C19H25BrCl2N2O |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(4-bromophenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23BrN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H |
InChI Key |
KUNZASOANBEEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Br)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12042132.png)
![2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one](/img/structure/B12042144.png)



![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042194.png)

![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042208.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)
acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12042225.png)


![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)
